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Compound of Interest

Compound Name: PFE-360

Cat. No.: B610063 Get Quote

This document provides a comprehensive technical overview of the in vivo inhibition of

Leucine-Rich Repeat Kinase 2 (LRRK2) by the small molecule inhibitor PFE-360 (PF-

06685360). It is intended for researchers, scientists, and professionals in the field of drug

development, particularly those focused on neurodegenerative diseases like Parkinson's

Disease.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of PFE-360 as a LRRK2

inhibitor based on preclinical in vivo studies.

Table 1: Potency and Pharmacodynamic Profile of PFE-
360
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Parameter Value Species Notes Source(s)

In Vivo IC50 2.3 nM Rat

Mean inhibitory

concentration

determined in

vivo.

In Vitro IC50 ~6 nM -

Potency for

LRRK2 kinase

inhibition in vitro.

Target

Engagement

Marker

Ratio of

pSer935-LRRK2

to Total LRRK2

Rat

A ratio <0.1

indicates full

target

engagement and

inhibition.

Substrate Marker

Ratio of pThr73-

Rab10 to Total

Rab10

Rat

IC50 for Rab10

phosphorylation

inhibition is the

same as for

LRRK2-pSer935.

Theoretical Brain

Concentration for

99% Inhibition

23 nM Rat

Calculated

unbound

concentration of

PFE-360 in the

brain.

Table 2: Preclinical Dosing and Pharmacokinetic
Parameters
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Parameter Value Species
Administrat
ion

Notes Source(s)

Dosing

Regimen

7.5 mg/kg,

BID
Rat Oral Gavage

Provides full

LRRK2

inhibition for

1-10 hours

and ~50% at

12 hours

post-dose.

Dosing

Regimen
4 mg/kg, BID Rat Oral Gavage

Lower dose

also studied

for

pharmacokin

etics and

pharmacodyn

amics.

Serum Half-

life (t½)

~1.3 - 2.8

hours
Rat Oral

Reflects rapid

metabolism.

Chronic

Study

Duration

10-12 weeks Rat Oral Gavage

Used to

assess long-

term effects

of LRRK2

inhibition.

LRRK2 Signaling and Inhibition by PFE-360
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its kinase

activity is implicated in the pathophysiology of Parkinson's Disease. LRRK2 phosphorylates a

subset of Rab GTPase proteins, with Rab10 being a key validated substrate. The kinase

activity of LRRK2 also leads to its own autophosphorylation at multiple sites, including Serine

935 (pSer935). PFE-360 is a potent, selective, and brain-penetrant ATP-competitive inhibitor

that blocks the kinase function of LRRK2. This inhibition prevents the phosphorylation of Rab

substrates and reduces LRRK2 autophosphorylation, both of which serve as critical biomarkers

for assessing the compound's target engagement in vivo.
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Caption: PFE-360 inhibits LRRK2 kinase, blocking substrate and autophosphorylation.

Key Experimental Protocols
The determination of PFE-360's in vivo IC50 and target engagement relies on specific

preclinical experimental workflows.

Animal Model and Dosing
Model: Female Sprague Dawley rats, typically weighing 225-250g, are commonly used.

Compound Formulation: PFE-360 is prepared in a suitable vehicle for oral administration.

Administration: The compound is administered via oral gavage. A typical dosing schedule for

chronic studies is 7.5 mg/kg twice daily (BID) with a 12-hour interval to maintain target

inhibition.
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Measurement of LRRK2 Target Engagement
The primary method for quantifying LRRK2 inhibition in vivo is by measuring the

phosphorylation status of LRRK2 and its substrates in tissue samples.

Tissue Collection: Animals are euthanized at defined time points following the final dose

(e.g., 6-8 hours post-dose) to assess target engagement. Brain regions, such as the

striatum, are rapidly dissected and frozen.

Protein Extraction: Tissue samples are homogenized in lysis buffer containing phosphatase

and protease inhibitors to preserve the phosphorylation state of proteins.

Western Blotting:

Protein concentrations of the lysates are determined using a standard assay (e.g., BCA).

Equal amounts of protein are separated by molecular weight using SDS-PAGE.

Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

The membrane is blocked to prevent non-specific antibody binding and then incubated

with primary antibodies specific for total LRRK2 and phosphorylated LRRK2 (pSer935).

Following washing, the membrane is incubated with a secondary antibody conjugated to a

reporter (e.g., HRP).

The signal is detected via chemiluminescence, and band intensities are quantified using

densitometry software.

Data Analysis: The level of LRRK2 inhibition is determined by calculating the ratio of the

pSer935-LRRK2 signal to the total LRRK2 signal. This ratio is then compared between

vehicle-treated and PFE-360-treated animals.
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Caption: Experimental workflow for assessing PFE-360 target engagement in vivo.
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Conclusion
PFE-360 is a well-characterized LRRK2 inhibitor with a potent in vivo IC50 of 2.3 nM in rats. Its

mechanism of action and pharmacodynamic effects have been thoroughly investigated using

robust preclinical protocols. The phosphorylation of LRRK2 at Ser935 and its substrate Rab10

at Thr73 are established, quantifiable biomarkers for assessing target engagement. While PFE-
360 has been instrumental in preclinical studies, on-target effects in peripheral organs such as

the lungs and kidneys have been noted, highlighting the importance of careful safety and

toxicology assessments for all LRRK2 inhibitors in development. The data and methodologies

presented here provide a foundational guide for researchers working on the development of

LRRK2-targeting therapeutics.

To cite this document: BenchChem. [Technical Guide: In Vivo Inhibition of LRRK2 by PFE-
360]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610063#in-vivo-ic50-of-pfe-360-for-lrrk2-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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